molecular formula C17H19FN2O B3242695 N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide CAS No. 153035-11-1

N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide

Cat. No. B3242695
CAS RN: 153035-11-1
M. Wt: 286.34 g/mol
InChI Key: WOIUTRHDVBRQKF-UHFFFAOYSA-N
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Description

N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide, also known as Compound A, is a novel small molecule compound that has been developed for scientific research purposes. It belongs to the class of pivaloylamides and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide A is not fully understood, but it is believed to act through the inhibition of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor STAT3 and its upstream activators, leading to the downregulation of downstream genes. It has also been shown to inhibit the interaction between the protein TRAF6 and the kinase IRAK1, leading to the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in various animal models. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide A is its specificity for protein-protein interactions, which makes it a valuable tool compound for studying various signaling pathways. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide A is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide A. One direction is to study its potential application in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its interaction with specific proteins and signaling pathways. In addition, the development of more soluble analogs of N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide A could improve its utility in certain experiments.

Scientific Research Applications

N-(2-(3-fluoro-4-methylpyridin-2-yl)phenyl)pivalamide A has been studied extensively for its potential application in various scientific research fields. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used as a tool compound to study the role of protein-protein interactions in various signaling pathways.

properties

IUPAC Name

N-[2-(3-fluoro-4-methylpyridin-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-11-9-10-19-15(14(11)18)12-7-5-6-8-13(12)20-16(21)17(2,3)4/h5-10H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIUTRHDVBRQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C2=CC=CC=C2NC(=O)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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